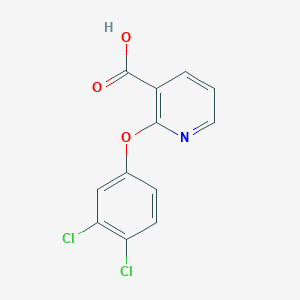

2-(3,4-Dichlorophenoxy)nicotinic Acid

Cat. No. B8467244

M. Wt: 284.09 g/mol

InChI Key: SSPKENFUPDMDRV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04861891

Procedure details

Sodium hydride dispersion, 60% by weight (2.54 grams, 63.47 mmol) is placed into a 125 ml round bottom flask equipped with a stir bar and condenser under nitrogen and is charged with 32 ml of dimethyl formamide. 3,4-Dichlorophenol (5.17 grams, 31.73 mmol) is added portionwise over five minutes. During this addition, an exotherm and vigorous gas evolution are observed. The reaction is allowed to stir for five minutes. 2-Chloronicotinic acid (5.00 grams, 31.73 mmol) is then added portionwise over five minutes. When gas evolution subsides, the reaction is heated to reflux for 21 hours. It is then cooled to room temperature and 300 ml of water added. The aqueous layer is extracted with diethyl ether (3×200 ml), then pH adjusted to acidic with glacial acetic acid and stirred. After 2 hours, the precipitate which has formed is filtered and washed with (3×100 ml) water then (3×100 ml) pentane to yield 1.78 grams (19.8%) of product as a tan crystalline solid.

Name

Yield

19.8%

Identifiers

|

REACTION_CXSMILES

|

[H-].[Na+].CN(C)C=O.[Cl:8][C:9]1[CH:10]=[C:11]([OH:16])[CH:12]=[CH:13][C:14]=1[Cl:15].Cl[C:18]1[N:26]=[CH:25][CH:24]=[CH:23][C:19]=1[C:20]([OH:22])=[O:21]>O>[Cl:8][C:9]1[CH:10]=[C:11]([CH:12]=[CH:13][C:14]=1[Cl:15])[O:16][C:18]1[N:26]=[CH:25][CH:24]=[CH:23][C:19]=1[C:20]([OH:22])=[O:21] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

32 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

5.17 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C=CC1Cl)O

|

Step Four

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=O)O)C=CC=N1

|

Step Five

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir for five minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stir bar and condenser under nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During this addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

When gas evolution subsides, the reaction is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 21 hours

|

|

Duration

|

21 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer is extracted with diethyl ether (3×200 ml)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the precipitate which has formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with (3×100 ml) water

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C(OC2=C(C(=O)O)C=CC=N2)C=CC1Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.78 g | |

| YIELD: PERCENTYIELD | 19.8% | |

| YIELD: CALCULATEDPERCENTYIELD | 19.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |